molecular formula C11H11ClN2O2 B8759820 5-chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide

5-chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide

Cat. No. B8759820
M. Wt: 238.67 g/mol
InChI Key: XCXLVWOZDFYWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

5-chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C11H11ClN2O2/c1-14(16-2)11(15)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,1-2H3

InChI Key

XCXLVWOZDFYWFA-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC2=C(N1)C=CC(=C2)Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a flask containing 5-chloroindole-2-carboxylic acid (8.33 g, 42.6 mmol) were added EDC (12.6 g, 63.9 mmol), HOBt (8.63 g, 63.9 mmol), N,O-dimethylhydroxylamine hydrochloride (6.23 g, 63.9 mmol) sequentially. N,N-Dimethylformamide (100 mL) was added, followed by DIEA (22.6 mL, 128 mmol), and the resulting solution was stirred at 40° C. for 18 h. The reaction mixture was allowed to cool to room temperature, then was poured into saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic phases were dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting amide was taken forward without further purification: LCMS B, tr=2.03 min, m/z 239.1 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 9.55 (s, 1H), 7.66 (d, J=2.0 Hz, 1H), 7.37 (d, J=8.5 Hz, 1H), 7.24 (dd, J=8.5, 2.0 Hz, 1H), 7.16 (s, 1H), 3.85 (s, 3H), 3.44 (s, 3H).
Quantity
8.33 g
Type
reactant
Reaction Step One
Name
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
8.63 g
Type
reactant
Reaction Step Two
Quantity
6.23 g
Type
reactant
Reaction Step Two
Name
Quantity
22.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 5-chloro-1H-indole-2-carboxylic acid (15.0 g), N,O-dimethylhydroxylamine hydrochloride (8.97 g), 1-hydroxybenzotriazole monohydrate (14.1 g), triethylamine (25.6 mL) and N,N-dimethylformamide (200 mL) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (17.6 g), and the mixture was stirred overnight at room temperature. 1N Hydrochloric acid was added to quench the reaction, the resulting precipitate was collected by filtration to give the title object compound (15.5 g, 84%) as a pale-brown solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.6 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

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